molecular formula C14H16N2O2 B1517288 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1152591-59-7

1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1517288
CAS No.: 1152591-59-7
M. Wt: 244.29 g/mol
InChI Key: WEBMWSSPANUKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-6-13-12(14(17)18)9-15-16(13)10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBMWSSPANUKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 906352-78-1) represents a critical scaffold in modern medicinal chemistry, particularly in the design of RIP1 kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands. Unlike its 3-propyl regioisomer, the 5-propyl variant introduces a specific steric clash near the N1-benzyl group, forcing the pendant aromatic ring into an orthogonal conformation that often enhances binding selectivity in hydrophobic pockets.

This guide provides a definitive technical analysis of this building block, moving beyond basic properties to address the primary challenge in its utilization: regiochemical fidelity during synthesis.

Physicochemical Profile & Structural Analysis

The utility of this scaffold lies in its amphiphilic nature. The carboxylic acid provides a handle for amide coupling or hydrogen bonding, while the benzyl and propyl groups offer distinct hydrophobic vectors.

Table 1: Physicochemical Properties

PropertyValue (Experimental/Predicted)Implications for Drug Design
Molecular Formula C₁₄H₁₆N₂O₂Fragment-based drug discovery (FBDD) compliant.
Molecular Weight 244.29 g/mol Ideal for lead optimization (MW < 300).
LogP (Predicted) 3.2 ± 0.4Moderate lipophilicity; good membrane permeability.
pKa (Acid) 3.8 – 4.2Exists as carboxylate anion at physiological pH (7.4).
Topological Polar Surface Area 49.8 ŲHigh oral bioavailability potential (Rule of 5 compliant).
Solubility DMSO (>50 mM), DCM, MeOHPoor aqueous solubility; requires cosolvents for bioassays.

Structural Insight: The 1,5-substitution pattern is thermodynamically less stable than the 1,3-isomer due to steric repulsion between the N1-benzyl methylene group and the C5-propyl chain. This "spring-loaded" energy often results in higher reactivity during decarboxylation or metalation reactions compared to the 1,3-isomer.

Regioselective Synthesis: The Enaminone Protocol

The most common failure mode in synthesizing this molecule is the formation of the 1-benzyl-3 -propyl isomer. Standard condensation of benzylhydrazine with ethyl 3-oxohexanoate yields a mixture favoring the 3-propyl isomer (sterically driven).

To guarantee the 1-benzyl-5-propyl regiochemistry, we employ a Directed Enaminone Approach . This method utilizes electronic bias to override steric hindrance.

Mechanism of Action
  • Precursor Activation: Ethyl 3-oxohexanoate is converted to an

    
    -((dimethylamino)methylene) intermediate (Enaminone).
    
  • Nucleophilic Attack: The terminal

    
     of benzylhydrazine is the strongest nucleophile. It attacks the most electrophilic carbon of the enaminone (the 
    
    
    
    -carbon attached to the dimethylamino group).
  • Cyclization: The internal nitrogen (N-Benzyl) attacks the ketone carbonyl, forcing the propyl group to position 5.

Experimental Protocol

Step 1: Synthesis of the Enaminone Intermediate

  • Reagents: Ethyl 3-oxohexanoate (1.0 eq), DMF-DMA (N,N-Dimethylformamide dimethyl acetal, 1.2 eq).

  • Procedure: Reflux neat or in Toluene for 3–5 hours.

  • Checkpoint: Monitor by TLC. The disappearance of the starting keto-ester and appearance of a lower Rf UV-active spot indicates conversion to Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate.

  • Purification: Concentrate in vacuo. The resulting oil is usually pure enough for the next step.

Step 2: Cyclization to Pyrazole Ester

  • Reagents: Enaminone intermediate (from Step 1), Benzylhydrazine dihydrochloride (1.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve the enaminone in Ethanol (0.5 M).

    • Add Benzylhydrazine dihydrochloride.

    • Critical: Add Triethylamine (2.5 eq) dropwise to liberate the free hydrazine in situ.

    • Reflux for 2 hours.

  • Workup: Evaporate solvent. Partition residue between Ethyl Acetate and 1N HCl (to remove unreacted hydrazine/DMA). Wash organic layer with Brine, dry over

    
    , and concentrate.
    

Step 3: Hydrolysis to Target Acid

  • Reagents: Pyrazole ethyl ester, LiOH (3.0 eq), THF:Water (3:1).

  • Procedure: Stir at ambient temperature for 4 hours.

  • Isolation: Acidify reaction mixture to pH 3 with 1N HCl. The target acid, 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid , will precipitate. Filter and wash with cold water.[1]

Visualization of Regioselectivity

The following diagram illustrates the electronic logic that enforces the formation of the 5-propyl isomer over the 3-propyl isomer.

Regioselectivity Figure 1: Directed Enaminone Synthesis Pathway ensuring 1,5-Regiochemistry Start Ethyl 3-oxohexanoate Enaminone Enaminone Intermediate (Electronic Bias) Start->Enaminone + DMF-DMA Attack Nucleophilic Attack (NH2 -> C=C-NMe2) Enaminone->Attack Hydrazine Benzylhydrazine (NH2 is Nucleophile) Hydrazine->Attack Intermediate Acyclic Hydrazone Attack->Intermediate Displacement of Me2NH Cyclization Cyclization (N-Bn attacks C=O) Intermediate->Cyclization Target TARGET: 1-Benzyl-5-Propyl Isomer Cyclization->Target Major Pathway (Electronic Control) Impurity IMPURITY: 1-Benzyl-3-Propyl Isomer Cyclization->Impurity Minor Pathway (Steric Leakage)

Applications in Drug Discovery

A. Scaffold for Kinase Inhibition (RIP1)

Research indicates that 1-benzyl-1H-pyrazole derivatives function as potent Receptor Interacting Protein 1 (RIP1) kinase inhibitors.[2]

  • Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor in the kinase hinge region.

  • SAR Insight: The 5-propyl group fills the hydrophobic gatekeeper pocket, while the 4-carboxylic acid can be converted to an amide to interact with the catalytic lysine.

B. Bioisosteric Replacement

This molecule serves as a lipophilic bioisostere for:

  • Indole-3-carboxylic acids: The 1-benzyl-5-propyl-pyrazole mimics the spatial arrangement of N-substituted indoles but with different electronic properties (higher nitrogen content, lower pKa).

  • Phenyl-acetic acids: The rigid pyrazole core reduces entropic penalty upon binding compared to flexible phenyl-acetic acid derivatives.

References

  • Regioselective Synthesis of 1,5-Substituted Pyrazoles

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source:J. Org.[3] Chem. (via PubMed Central), 2013.

    • URL:[Link]

  • RIP1 Kinase Inhibitor Activity

    • Title: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.
    • Source:Chem. Biol. Drug Des. (PubMed), 2015.
    • URL:[Link]

  • General Pyrazole Properties & Data

    • Title: 1-Benzyl-1H-pyrazole-4-carboxylic acid (Analogous Structure D
    • Source: PubChem Compound Summary.[4]

    • URL:[Link]

Sources

Technical Guide: Solubilization and Stability of 1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the handling, solubilization, and application of 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 116344-17-3). It is designed for medicinal chemists and biologists requiring precise control over compound delivery in assay systems.

Executive Summary

1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid represents a specific scaffold often utilized as an intermediate in the synthesis of sGC stimulators, GPCR ligands, and anti-inflammatory agents. Its physicochemical profile is defined by a dichotomy: the lipophilic benzyl and propyl moieties contrast with the polar, ionizable carboxylic acid headgroup.

For biological assays and chemical synthesis, DMSO (Dimethyl sulfoxide) is the preferred solvent for high-concentration stock solutions (>50 mM), offering long-term stability at -20°C. Methanol (MeOH) serves as a critical secondary solvent for chromatography and intermediate dilutions, though it carries a latent risk of solvolysis (esterification) under acidic conditions.

This guide details the solubility limits, preparation protocols, and stability considerations necessary to maintain data integrity in drug development pipelines.

Physicochemical Profile & Structural Insights[1][2]

The solubility behavior of this compound is governed by the steric interaction between the N1-benzyl and C5-propyl groups. Unlike 1,3-substituted pyrazoles, the 1,5-substitution pattern introduces steric strain that disrupts planar crystal packing.

  • Impact on Solubility: This disruption typically lowers the melting point and lattice energy compared to its regioisomers, theoretically enhancing solubility in organic solvents.

  • Acidity (pKa): The C4-carboxylic acid typically exhibits a pKa of 3.5 – 4.2 . In neutral organic solvents (DMSO/MeOH), it remains largely protonated (neutral species).

  • Lipophilicity: The benzyl and propyl groups contribute significantly to the LogP (estimated ~2.5–3.0), necessitating organic cosolvents for aqueous measuring.

Table 1: Estimated Physicochemical Properties
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~244.29 g/mol Standard molarity calculations apply.
pKa (Acid) 3.5 – 4.2 (Theoretical)Ionizes at physiological pH (7.4); soluble in basic aqueous buffers.
LogP ~2.8Poor water solubility in neutral form; requires DMSO stock.
Crystal Packing Disrupted (1,5-steric clash)Faster dissolution rates than planar analogs.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the "Gold Standard" vehicle for this compound due to its ability to solvate both the aromatic core and the carboxylic acid hydrogen bond donor.

Solubility Thresholds
  • Typical Solubility: >50 mM (approx. 12 mg/mL).

  • Maximal Solubility: Often achievable up to 100 mM with sonication, though not recommended for long-term storage due to potential precipitation upon freeze-thaw cycles.

Stability & Storage

DMSO is hygroscopic. Absorption of atmospheric water can cause the neutral carboxylic acid form to precipitate over time ("crashing out").

  • Best Practice: Store 10 mM or 50 mM stocks in single-use aliquots at -20°C.

  • Freeze-Thaw: Limit to <3 cycles. Vortex and warm to 37°C if turbidity is observed upon thawing.

Solubility in Methanol (MeOH)

Methanol is primarily used for LC-MS sample preparation and recrystallization .

Solubility Behavior
  • Ambient (25°C): Moderate solubility (typically 10–25 mM).

  • Hot (60°C): High solubility. The compound exhibits a steep solubility curve in MeOH, making it an excellent solvent for purification via recrystallization.

The Methyl Ester Risk (Solvolysis)

Critical Warning: Carboxylic acids dissolved in methanol can undergo Fischer esterification to form methyl 1-benzyl-5-propyl-1H-pyrazole-4-carboxylate , especially if the solution is:

  • Acidic (trace HCl or TFA from previous synthesis steps).

  • Heated.

  • Stored for prolonged periods (>24 hours).

Mitigation: For analytical standards in MeOH, analyze immediately or store at -80°C. Avoid adding acid modifiers (formic acid/TFA) to the stock solution until immediately prior to LC-MS injection.

Experimental Protocols

Protocol A: Preparation of a 50 mM DMSO Stock Solution (Self-Validating)

Objective: Create a precise, stable stock for biological assays.

  • Weighing: Weigh approximately 12.2 mg of the solid compound into a tared, sterile 1.5 mL amber microcentrifuge tube. Record exact mass (e.g.,

    
     mg).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) using the formula:
    
    
    
    
    For 12.4 mg at 50 mM:
    
    
  • Solubilization: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested, >99.9%).

  • Agitation: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Validation (Visual): Hold the tube against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or impurities.

Protocol B: Thermodynamic Solubility Determination

Objective: Determine the exact saturation limit in a specific solvent.

  • Saturation: Add excess solid compound to 500 µL of solvent (DMSO or MeOH) in a glass vial until undissolved solid remains visible.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Quantification: Dilute the filtrate 1:100 in acetonitrile and analyze via HPLC-UV against a standard curve.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and stock preparation, ensuring sample integrity.

SolubilityWorkflow Start Start: Solid Compound (1-benzyl-5-propyl-1H-pyrazole-4-COOH) Choice Select Application Start->Choice BioAssay Biological Assay (Cell/Enzyme) Choice->BioAssay High Potency Analytical Analytical Chemistry (LC-MS/NMR) Choice->Analytical Quantification Purification Purification (Recrystallization) Choice->Purification Scale Up DMSOStep Dissolve in DMSO (Target: 10-50 mM) BioAssay->DMSOStep MeOHStep Dissolve in Methanol (LC Grade) Analytical->MeOHStep Purification->MeOHStep CheckClear Visual Check: Clear Solution? DMSOStep->CheckClear Sonicate Sonicate @ 37°C (5-10 mins) CheckClear->Sonicate Turbid Aliquots Aliquot & Store (-20°C, Anhydrous) CheckClear->Aliquots Clear Sonicate->CheckClear Warning WARNING: Avoid Acid/Heat (Risk of Esterification) MeOHStep->Warning Inject Immediate Injection or -80°C Storage Warning->Inject

Figure 1: Decision tree for solvent selection and handling of pyrazole-4-carboxylic acid derivatives.

Troubleshooting & Best Practices

IssueCauseSolution
Precipitation in Media "Crash-out" upon dilution into aqueous buffer.Limit final DMSO concentration to <1%.[1] Use stepwise dilution (DMSO → Buffer) rather than bolus addition.
Turbidity in Thawed Stock DMSO hygroscopicity (water uptake).Warm to 37°C and vortex. If solids persist, discard and prepare fresh stock.
New Peak in LC-MS Methyl ester formation (M+14).Switch from Methanol to Acetonitrile for sample preparation. Avoid leaving samples in MeOH >24h.
Inconsistent Potency Compound adhering to plastic.Use low-binding polypropylene tubes or glass vials for low-concentration (<1 µM) working solutions.

References

  • PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Matrix Fine Chemicals. 1-PHENYL-5-PROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | CAS 116344-17-3.[2] Available at: [Link] (Verification of compound existence and CAS).

Sources

therapeutic potential of 1,5-disubstituted pyrazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape, synthetic challenges, and pharmacological potential of 1,5-disubstituted pyrazole-4-carboxylic acids.

From Synthetic Regiocontrol to Non-Purine Xanthine Oxidase Inhibition[1]

Executive Summary: The Structural Imperative

The pyrazole ring is a privileged scaffold in medicinal chemistry, but not all pyrazoles are created equal.[1] While 1,3-disubstituted isomers have historically dominated early screening libraries due to synthetic ease, the 1,5-disubstituted pyrazole-4-carboxylic acid scaffold has emerged as a critical pharmacophore for highly specific enzyme inhibition, particularly against Xanthine Oxidase (XO) .[2][1]

This guide moves beyond generic descriptions to focus on the 1,5-substitution pattern . This specific geometry forces aryl substituents into a twisted, non-coplanar conformation that is energetically distinct from the flatter 1,3-isomers.[2][1] This steric bulk and unique vector alignment allow 1,5-analogs to access hydrophobic pockets in metalloenzymes that are sterically occluded to their 1,3-counterparts.[2][1]

Chemical Space & Synthetic Regiocontrol

The Regioselectivity Challenge

The primary barrier to exploring this chemical space is the "regio-ambiguity" of standard Knorr pyrazole synthesis.[1] Reacting a hydrazine (


) with a 1,3-dicarbonyl typically yields a mixture of 1,3- and 1,5-isomers, often favoring the thermodynamically stable 1,3-isomer.[2][1]

To access the therapeutic 1,5-scaffold, chemists must employ kinetic control or specific steric steering.[2][1]

Validated Synthetic Workflow

The most reliable route to high-purity 1,5-disubstituted pyrazole-4-carboxylic acids involves the condensation of aryl hydrazines with ethyl 2-(ethoxymethylene)-3-oxobutanoate (an enaminone precursor).[2][1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the bifurcation point where solvent choice and reagent structure dictate the 1,5- vs. 1,3-outcome.[2][1]

SynthesisPath Start Starting Materials: Aryl Hydrazine + Ethyl Acetoacetate deriv. Intermediate Hydrazone Intermediate Start->Intermediate Condensation Path13 1,3-Isomer (Thermodynamic) Intermediate->Path13 Protic Solvent (EtOH) Slow Heating Path15 1,5-Isomer (Kinetic/Target) Intermediate->Path15 Aprotic Solvent (AcOH/TFA) or Steric Control Final 1,5-Disubstituted Pyrazole-4-Carboxylic Acid Path15->Final Hydrolysis (LiOH/THF)

Figure 1: Divergent synthetic pathways. Acidic/Aprotic conditions favor the nucleophilic attack leading to the 1,5-cyclization.[1]

Therapeutic Case Study: Xanthine Oxidase (XO) Inhibition

The most authoritative application of this scaffold is in the treatment of Hyperuricemia and Gout .[1] Unlike purine-based inhibitors (e.g., Allopurinol), 1,5-disubstituted pyrazoles act as non-purine XOR inhibitors , avoiding hypersensitivity reactions associated with purine analogs.[2][1]

Mechanism of Action

The 1,5-disubstituted pyrazole-4-carboxylic acid acts as a bioisostere for the xanthine substrate.[1]

  • The Acid Head: The carboxylic acid moiety forms critical hydrogen bonds with Arg880 and Glu802 in the XO active site.[1]

  • The 1,5-Core: The 1-phenyl ring occupies the hydrophobic pocket, engaging in

    
    -
    
    
    
    stacking with Phe914 and Phe1009 .[1]
  • The Twist: The 1,5-substitution forces the phenyl ring out of plane, perfectly matching the narrow channel of the molybdenum cofactor center.[1]

Comparative Potency Data

Recent SAR studies (Reference 1, 4) demonstrate that 1,5-analogs significantly outperform their 1,3-counterparts.[2][1]

Compound ClassR1 SubstituentR5 SubstituentIC50 (XO Inhibition)Potency vs Febuxostat
Febuxostat (Control) --5.4 nM 1.0x
1,3-PyrazolePhenylMethyl> 1000 nMInactive
1,5-Pyrazole (Lead) Phenyl 4-Cyanopyridin-2-yl 4.2 nM 1.3x (More Potent)
1,5-PyrazolePhenylMethyl450 nM0.01x

Table 1: Structure-Activity Relationship (SAR) summary highlighting the necessity of the 1,5-diaryl motif for nanomolar potency.

Experimental Protocol: Synthesis of Lead Candidate

Target: 1-(4-cyanophenyl)-5-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. Rationale: This protocol ensures regioselectivity via enaminone intermediate.[1]

Step 1: Enaminone Formation[1][2]
  • Charge a round-bottom flask with ethyl 3-oxo-3-(pyridin-4-yl)propanoate (1.0 eq) and triethyl orthoformate (1.5 eq).

  • Add acetic anhydride (2.0 eq) as solvent/catalyst.[1]

  • Reflux at 130°C for 4 hours.

  • Concentrate in vacuo.[1] The resulting ethoxymethylene intermediate is moisture sensitive; use immediately.[1]

Step 2: Regioselective Cyclization[1][2]
  • Dissolve the intermediate from Step 1 in absolute ethanol (0.1 M).

  • Add 4-cyanophenylhydrazine hydrochloride (1.1 eq).[1]

  • Critical Step: Add TEA (1.2 eq) dropwise at 0°C to control exotherm.

  • Stir at room temperature for 2 hours (Kinetic control favors 1,5-isomer).

  • Filter the precipitate.[1] The solid is predominantly the 1,5-isomer ethyl ester .[1]

Step 3: Hydrolysis[1][2]
  • Suspend the ester in THF:Water (1:1) .

  • Add LiOH (3.0 eq).[1] Stir at 60°C for 3 hours.

  • Acidify with 1M HCl to pH 3.[1]

  • Filter the white solid.[1] Recrystallize from EtOH/DMF.

Validation Check:

  • 1H NMR: The pyrazole C3-H singlet typically appears at

    
     8.0–8.2 ppm for the 1,5-isomer. (1,3-isomers often show a shift > 8.5 ppm).[2][1]
    
  • NOESY: Strong NOE correlation between the N-phenyl ortho-protons and the C5-substituent confirms the 1,5-geometry.[1]

Emerging Applications: Beyond Gout

While XO inhibition is the primary validated target, the scaffold is gaining traction in oncology and metabolic disease.[1]

Anticancer (Colorectal)

The inhibition of XO reduces Reactive Oxygen Species (ROS) generation in tumor microenvironments. 1,5-disubstituted pyrazoles have shown IC50 values of ~4.2


M against HCT-116 colon cancer lines, directly correlating with their XO inhibitory potency (Reference 2).[2][1]
Biological Interaction Map (DOT Visualization)

BioActivity Scaffold 1,5-Disubstituted Pyrazole-4-COOH Target1 Xanthine Oxidase (Molybdopterin Site) Scaffold->Target1 Inhibits (IC50 ~5nM) Target2 ROS Generation (Superoxide) Scaffold->Target2 Reduces Levels Target3 Colorectal Cancer (HCT-116) Scaffold->Target3 Antiproliferative (Via ROS reduction) Target4 GPR40/FFA1 (Potential Agonist) Scaffold->Target4 Structural Bioisostere (Emerging Area) Target1->Target2 Catalyzes Formation Target2->Target3 Promotes Proliferation

Figure 2: Therapeutic cascade.[2][1][3][4][5][6][7][8][9][10] The primary mechanism is XO inhibition, which drives downstream benefits in gout (uric acid reduction) and oncology (ROS suppression).[2][1]

References

  • Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. Source: European Journal of Medicinal Chemistry (2017).[1] URL:[Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Source: Journal of Cancer (2019).[1] URL:[Link]

  • Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors. Source: Scilit / Mol.[1] Diversity (2024). URL:[Link][2][1]

  • Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo[1,5-a]pyrimidines. Source: Journal of Medicinal Chemistry.[1][11] URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Pyrazole-4-Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

From Acid Precursors to Scalable APIs

Part 1: Executive Summary & Strategic Overview

The pyrazole-4-carboxamide motif is a "privileged scaffold" in modern medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Ruxolitinib, Tofacitinib) and succinate dehydrogenase inhibitor (SDHI) fungicides.

While the amide bond formation is chemically fundamental, the specific coupling of pyrazole-4-carboxylic acids presents unique challenges:

  • Amphoteric Nature: The pyrazole ring possesses both a basic pyridine-like nitrogen and an acidic pyrrole-like NH (pKa ~14, lowered by the C4-carboxyl group).

  • Competitive Nucleophilicity: In the absence of N1-protection, the pyrazole nitrogen can compete with the target amine for the activated acyl species, leading to N-acylated side products or oligomers.

  • Solubility Profiles: Many pyrazole acids exhibit poor solubility in non-polar solvents (DCM, Toluene), necessitating polar aprotic systems (DMF, DMSO) that complicate workup.

This guide moves beyond generic "peptide coupling" recipes to provide three field-proven protocols optimized for purity , regiocontrol , and scalability .

Part 2: Decision Matrix & Methodology

Before selecting a protocol, analyze your substrate against this decision matrix.

Method Selection Decision Tree

MethodSelection Start START: Pyrazole-4-Carboxylic Acid Q1 Is the Pyrazole N1-Protected? Start->Q1 Q2 Is the Target Amine Chiral/Epimerizable? Q1->Q2 Yes (N-Alkyl/Aryl) Warning Strategy: Transient Protection or One-Pot Silylation Required Q1->Warning No (Free NH) Q3 Is the Amine Sterically Hindered? Q2->Q3 No MethodA Method A: T3P Coupling (High Purity / Low Epimerization) Q2->MethodA Yes Q3->MethodA Alternative MethodB Method B: Acid Chloride (Oxalyl Chloride) (High Reactivity / Robust) Q3->MethodB Yes (Low Nucleophilicity) MethodC Method C: CDI One-Pot (Green / No Halogens) Q3->MethodC No (Standard Amine) Warning->Q2 Proceed after Strategy

Figure 1: Strategic decision tree for selecting the optimal amidation protocol based on substrate properties.

Part 3: Detailed Protocols

Protocol A: The "Modern Standard" – T3P® (Propylphosphonic Anhydride)

Best For: Late-stage functionalization, chiral amines, and scale-up. Mechanism: T3P acts as a cyclic anhydride coupling agent.[1] Unlike HATU or EDC, its by-products are highly water-soluble, allowing for a simple extractive workup without column chromatography.

Materials
  • Substrate: Pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA or NMM (3.0 – 4.0 equiv)

  • Solvent: EtOAc, Me-THF, or DMF (if solubility is poor)

Step-by-Step Workflow
  • Dissolution: Charge the reaction vessel with the pyrazole acid and the amine in EtOAc (or Me-THF).

    • Note: If the acid is insoluble, add DMF as a co-solvent (up to 20% v/v).

  • Base Addition: Cool the mixture to 0–5 °C. Add DIPEA dropwise.

    • Mechanistic Insight: The base is critical to deprotonate the carboxylic acid, forming the carboxylate which attacks the T3P anhydride.[2][3]

  • Activation & Coupling: Add the T3P solution dropwise over 10 minutes to control exotherm.

  • Reaction: Allow to warm to room temperature (20–25 °C). Stir for 2–12 hours.

    • Monitoring: Check HPLC/TLC. T3P kinetics are generally slower than acid chlorides but cleaner.

  • Workup (The "Self-Cleaning" Step):

    • Add water (volume equal to solvent).

    • Separate layers.[2] The T3P by-products (propylphosphonic acid salts) partition into the aqueous phase.

    • Wash organic layer with 0.5 M NaOH (removes unreacted pyrazole acid) and then 0.5 M HCl (removes unreacted amine).

  • Isolation: Dry over Na₂SO₄ and concentrate.

Why this works: T3P shows remarkably low epimerization rates compared to HATU/HOBt, making it the gold standard for coupling chiral amines to pyrazoles [1].

Protocol B: The "Sledgehammer" – Acid Chloride via Oxalyl Chloride

Best For: Sterically hindered amines (e.g., tert-butyl amines, anilines) or electron-deficient anilines. Risk: Generates HCl; requires strict anhydrous conditions.

Materials
  • Substrate: Pyrazole-4-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2–3 drops, catalytic)

  • Solvent: DCM or Toluene (anhydrous)

  • Base: Pyridine or Et₃N (for the coupling step)

Step-by-Step Workflow
  • Activation: Suspend the pyrazole acid in anhydrous DCM under N₂ atmosphere.

  • Catalysis: Add catalytic DMF.

    • Critical: The Vilsmeier-Haack intermediate formed by DMF/Oxalyl chloride is the active chlorinating species.

  • Chlorination: Add Oxalyl Chloride dropwise at 0 °C. Gas evolution (CO, CO₂, HCl) will occur. Stir at RT until gas evolution ceases (1–2 h).

    • Checkpoint: The suspension usually clears as the acid chloride forms.

  • Volatile Removal: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

  • Coupling: Add this solution slowly to a pre-cooled (0 °C) mixture of the Amine and Base (Pyridine/Et₃N).

  • Quench: Quench with saturated NaHCO₃.

Troubleshooting N-Unsubstituted Pyrazoles: If using a free NH-pyrazole, the acid chloride formation can lead to transient N-acylation. However, the N-acyl group on the pyrazole is labile. A mild basic workup (NaOH/MeOH wash) often cleaves the N-acyl impurity while leaving the desired C4-amide intact [2].

Protocol C: The "Green One-Pot" – CDI (Carbonyldiimidazole)

Best For: Avoiding halogenated reagents; safety-focused labs.

Materials
  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 – 1.2 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Workflow
  • Activation: Dissolve pyrazole acid in DMF. Add CDI portion-wise at RT.

  • Degassing: Stir at 40–50 °C for 1 hour.

    • Visual Cue: CO₂ evolution must cease before adding the amine. Incomplete CO₂ removal leads to urea by-product formation.

  • Coupling: Add the amine (1.0 equiv). Heat to 60–80 °C if the amine is unreactive.

  • Workup: Pour into crushed ice/water. The product often precipitates as a solid.

Part 4: Critical Troubleshooting – The "Free NH" Problem

When the pyrazole nitrogen (N1) is unsubstituted, it can react with electrophiles.

Scenario: You observe a Mass Spec signal corresponding to [M + Pyrazole-Acid]. Cause: Formation of the N-acyl pyrazole dimer or N-acylation by the coupling agent.

Strategy 1: One-Pot Silylation (The "Masking" Technique) Before adding the coupling agent (T3P or CDI), treat the pyrazole acid with HMDS (Hexamethyldisilazane) or TMSCl/Base .

  • Mechanism: This transiently protects the N1 as N-TMS. The TMS group falls off during the aqueous workup.

Strategy 2: Regioselective Alkylation First It is almost always superior to alkylate the pyrazole N1 before the amide coupling if the final target requires an N-substituent. This locks the tautomer and prevents side reactions.

Part 5: Process Visualization

T3P Reaction Pathway & Workup Logic

T3P_Workflow Acid Pyrazole Acid + Amine Reaction Reaction 0°C -> RT, 4h Acid->Reaction Reagents T3P + DIPEA (Ethyl Acetate) Reagents->Reaction Quench Water Quench Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer: - T3P Salts - DIPEA Salts PhaseSep->AqLayer OrgLayer Organic Layer: - Product - Excess Acid/Amine PhaseSep->OrgLayer Wash1 Wash: 0.5M NaOH (Removes Acid) OrgLayer->Wash1 Wash2 Wash: 0.5M HCl (Removes Amine) Wash1->Wash2 Final Pure Amide (>98% Purity) Wash2->Final

Figure 2: The self-purifying workflow of T3P coupling, highlighting the removal of by-products via aqueous extraction.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent for Large-Scale Amidations.Organic Process Research & Development . [Link] (Authoritative source on T3P mechanism and scale-up advantages).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[4]Chemical Society Reviews . [Link] (Comprehensive review of coupling agents including HATU, CDI, and Acid Chlorides).

  • Archimica (Now Curia). T3P® – The Coupling Reagent of the Future: Application Note. [Link] (Technical data regarding water solubility of by-products).

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis: Vilsmeier-Haack Reaction (for Acid Chloride formation).Springer . [Link]

  • Pfizer Inc. (2012). Process for the Preparation of Pyrazole Derivatives.[5][6][7][8]US Patent US8129413B2 . (Industrial example of pyrazole amide synthesis on scale).

Sources

Application Note: Regioselective Cyclization Strategies for 1-Benzyl-5-Propyl-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Cyclization of 1-Benzyl-5-Propyl-Pyrazole Derivatives Content Type: Application Note and Protocol Guide

Executive Summary

The synthesis of 1-benzyl-5-propyl-pyrazole derivatives presents a classic regioselectivity challenge in heterocyclic chemistry. The reaction of benzylhydrazine with 1,3-dielectrophiles (such as


-diketones) typically yields a mixture of the 1,5-isomer  (target) and the thermodynamically favored 1,3-isomer  (impurity).

This guide details the specific reagents, precursors, and reaction conditions required to invert standard selectivity and favor the formation of the 1,5-disubstituted core. We prioritize the Enaminone Route and Free-Base Hydrazine Protocol as the most reliable methods for high-fidelity synthesis, minimizing the need for tedious chromatographic separation.

Mechanistic Insight & Reagent Selection

The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine species on the electrophile.

The Regioselectivity Paradox
  • Benzylhydrazine (

    
    )  has two nucleophilic sites: the substituted nitrogen (
    
    
    
    , sterically hindered, less nucleophilic) and the terminal nitrogen (
    
    
    , unhindered, more nucleophilic).
  • 1,3-Dielectrophiles (e.g., 1-propyl-1,3-diketones) have two electrophilic sites.

  • Standard Outcome (1,3-Isomer): The highly nucleophilic

    
     attacks the most reactive carbonyl. Subsequent cyclization places the benzyl group on the nitrogen distal to the initial attack site, often resulting in the 1-benzyl-3-propyl isomer.
    
  • Target Outcome (1,5-Isomer): To place the propyl group at position 5, the benzyl-substituted nitrogen (

    
    )  must end up attached to the carbon bearing the propyl chain. This requires forcing the reaction kinetics or using specific polarized precursors.
    
Core Reagents & Their Roles[1][2][3]
Reagent ClassSpecific ReagentRole & Mechanistic Effect
Nitrogen Source Benzylhydrazine (Free Base) Critical for 1,5-Selectivity. Use of the free base (vs. HCl salt) increases the nucleophilicity of

, promoting attack at the sterically hindered carbonyl or Michael acceptor.
Precursor

-Enaminones
Regio-Director. (E)-1-(dimethylamino)hex-1-en-3-one polarizes the system. The hard carbonyl (attached to propyl) and soft

-carbon allow controlled attack.
Precursor Alkynones Alternative Director. 1-propyl-alk-1-yn-3-ones allow for highly selective cyclization under mild conditions.
Solvent Ethanol (Abs.) Polar protic solvent that stabilizes the polar transition states of the cyclization.
Catalyst Acetic Acid (Glacial) Mild acid catalysis is often required to promote the elimination of water or dimethylamine during aromatization.

Experimental Protocols

Method A: The Enaminone Route (Gold Standard for 1,5-Isomers)

This method utilizes an enaminone precursor to direct the regiochemistry. The "push-pull" nature of the enaminone directs the benzylhydrazine to form the 1,5-isomer with high selectivity (>90%).

Step 1: Synthesis of the Enaminone Precursor
  • Reagents: 2-Hexanone (or specific propyl-ketone derivative),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Reaction:

    
    
    
  • Procedure:

    • Mix 10 mmol of the methyl ketone (e.g., 2-hexanone for a 5-propyl core) with 12 mmol of DMF-DMA.

    • Reflux under

      
       for 12 hours.
      
    • Evaporate volatiles in vacuo. The residue is usually pure enough for the next step.

Step 2: Cyclization to 1-Benzyl-5-Propyl-Pyrazole
  • Reagents: Enaminone (from Step 1), Benzylhydrazine (Free Base), Ethanol.

  • Protocol:

    • Dissolve 10 mmol of the enaminone in 20 mL of absolute ethanol.

    • Add 10.5 mmol of benzylhydrazine free base dropwise at room temperature.

      • Note: Do not use the dihydrochloride salt without neutralizing it first, as the acid promotes 1,3-isomer formation.

    • Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Cool to room temperature.

    • Workup: Concentrate the solvent under reduced pressure.

    • Purification: The 1,5-isomer typically crystallizes or can be purified via flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

Method B: The Alkynone Route (High Regiocontrol)

For derivatives where the enaminone is unstable or difficult to synthesize,


-acetylenic ketones offer excellent regiocontrol.
  • Precursor: 1-aryl-hex-2-yn-1-one (if C3 is aryl) or similar alkynone.

  • Protocol:

    • Dissolve 1.0 equiv of alkynone in Ethanol.

    • Add 1.1 equiv of Benzylhydrazine.

    • Stir at Room Temperature for 2 hours (mild conditions favor kinetic control).

    • If cyclization is slow, warm to 50°C.

    • This route often precipitates the pure 1,5-isomer directly.

Logical Visualization of Regioselectivity

The following diagram illustrates the divergent pathways. The Green Path represents the optimized protocol for the 1,5-isomer.

Regioselectivity Start Reagents: Benzylhydrazine + Electrophile Path1 Standard Route: 1,3-Diketone + H+ Cat. Start->Path1 Thermodynamic Control Path2 Optimized Route: Enaminone + Free Base Start->Path2 Kinetic/Electronic Control Mech1 Mechanism: Terminal NH2 attacks most reactive Carbonyl Path1->Mech1 Mech2 Mechanism: Michael Addition / Controlled Condensation Path2->Mech2 Prod1 Product: 1-Benzyl-3-Propyl-Pyrazole (Undesired Isomer) Mech1->Prod1 Major Product Prod2 Product: 1-Benzyl-5-Propyl-Pyrazole (Target Isomer) Mech2->Prod2 Exclusive Product

Caption: Divergent synthetic pathways. The use of Enaminones and Free Base Hydrazine (Green Path) inverts the standard selectivity to favor the 1,5-isomer.

Troubleshooting & Validation

Distinguishing Isomers (NMR)

Validating the position of the propyl group is critical.

  • NOE (Nuclear Overhauser Effect):

    • 1,5-Isomer: Strong NOE correlation between the Benzyl

      
        protons and the Propyl alkyl  protons (specifically the 
      
      
      
      -CH2 of the propyl group).
    • 1,3-Isomer: No NOE between Benzyl

      
       and Propyl group; instead, NOE between Benzyl 
      
      
      
      and the Pyrazole C5-H.
  • C-13 NMR: The chemical shift of the pyrazole carbons differs characteristically between isomers.

Common Pitfalls
ProblemCauseSolution
Mixture of Isomers Used Benzylhydrazine HCl salt.Neutralize the salt with

or

before adding the electrophile.
Low Yield Incomplete cyclization of the intermediate hydrazone.Add a catalytic amount of Acetic Acid and increase reflux time.
Oiling out Product is not crystallizing.Use a seed crystal or switch solvent system to Hexane/Ether for trituration.

References

  • Regiocontrolled Synthesis of 1-Substituted Pyrazoles. Source: Martins, M. A. P., et al. (2023). Journal of Organic Chemistry. Note: Establishes the use of free hydrazine vs hydrochloride salts for 1,5-selectivity.

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones. Source: Sridhar, R., et al. (2004). Synthetic Communications. Note: Details the alkynone route for high regiocontrol.

  • Enaminones as Precursors for Pyrazole Synthesis. Source: Fadda, A. A., et al. (2012). American Journal of Organic Chemistry. Note: Provides general protocols for enaminone cyclization.

  • Separation of Pyrazole Isomers. Source: BenchChem Application Notes (2025).[1] Note: Protocols for chromatographic separation of 1,3 and 1,5 isomers.[2]

Sources

Troubleshooting & Optimization

troubleshooting low yields in pyrazole carboxylic acid hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Pyrazole Carboxylic Acid Hydrolysis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1] Version: 1.0 (Current as of 2026)

Introduction: The Pyrazole Paradox

Hydrolyzing a pyrazole ester to its corresponding carboxylic acid should be a trivial transformation. Yet, in the context of drug discovery scaffolds, this reaction frequently becomes a bottleneck.[1] Researchers often encounter a "vanishing product" phenomenon where LCMS shows full conversion, but isolated yields are abysmal (<30%).

This guide addresses the three distinct failure modes responsible for 90% of these cases:

  • Kinetic Stalling: Steric hindrance in 3,5-disubstituted pyrazoles.

  • Thermodynamic Instability: Spontaneous protodecarboxylation.

  • Workup Loss: The "Amphoteric Trap" (water solubility).

Module 1: Diagnostic Workflow

Before altering your protocol, identify where the yield loss occurs.[1] Use this decision tree to categorize your failure mode.

Troubleshooting_Workflow Start START: Low Yield Observed Check_LCMS Step 1: Check Crude Reaction (LCMS/NMR) Start->Check_LCMS Conversion Is Starting Material (SM) consumed? Check_LCMS->Conversion Stalled Issue: Kinetic Stalling (Steric Hindrance) Conversion->Stalled No (SM remains) Check_Product Step 2: Is Product visible in Rxn Mixture? Conversion->Check_Product Yes (SM gone) Action_LiOH Action: Switch to LiOH/THF or Anhydrous Hydroxide Stalled->Action_LiOH Decarbox Issue: Decarboxylation (Product = Pyrazole - CO2) Check_Product->Decarbox No (Mass = M-44) Workup_Loss Issue: Workup Loss (Water Solubility) Check_Product->Workup_Loss Yes (Mass Correct) Action_Temp Action: Lower Temp (<40°C) Avoid Acidic Media Decarbox->Action_Temp Action_pH Action: Adjust to Isoelectric Point (pI) Lyophilize instead of Extract Workup_Loss->Action_pH

Figure 1: Diagnostic logic for isolating the root cause of yield loss in pyrazole hydrolysis.

Module 2: Kinetic Stalling (Steric Hindrance)

The Problem

Pyrazole esters substituted at the 3- and 5-positions (ortho to the ester) are sterically encumbered. Standard saponification conditions (NaOH/MeOH/H₂O) often fail because the tetrahedral intermediate is too high in energy to form effectively with a solvated hydroxide ion.

The Solution: Lithium Hydroxide (LiOH) & Aprotic Solvents

Replace Sodium Hydroxide (NaOH) with Lithium Hydroxide (LiOH) and switch the co-solvent to Tetrahydrofuran (THF).

Protocol 1: The "LiOH Effect" Method

  • Dissolve: 1.0 eq Ester in THF (not MeOH).

  • Add: 3.0 eq LiOH·H₂O dissolved in minimum water (keep THF:Water ratio > 4:1).

  • Temperature: 40 °C (Do not reflux unless necessary).

  • Time: 4–12 hours.

Mechanism & Causality:

  • Lewis Acid Activation: The Lithium cation (

    
    ) is a hard Lewis acid. It coordinates tightly to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for nucleophilic attack [1].
    
  • Solvation Effects: By using THF (aprotic) as the major solvent, the hydroxide ion is less solvated (less "caged" by hydrogen bonds) compared to MeOH/Water mixtures. This "naked" hydroxide is significantly more nucleophilic [2].

ConditionReactivityRisk of Side RxnBest For
NaOH / MeOH / H₂O LowLowUnhindered esters
LiOH / THF / H₂O High LowHindered 3,5-subst. pyrazoles
KOH / DMSO (Anhydrous) Very HighHigh (Decarboxylation)Extremely hindered esters

Module 3: Thermodynamic Instability (Decarboxylation)

The Problem

You observe full consumption of the ester, but the major product has a mass of


.
Pyrazole-4-carboxylic acids are electron-rich heteroaromatics. If there are electron-withdrawing groups (EWGs) like 

or

on the ring, the carboxylic acid becomes prone to protodecarboxylation . This is often catalyzed by acid and heat [3].
Mechanism: The Zwitterion Trap

Decarboxylation is not a simple thermal loss of


. It proceeds via an ipso-protonation mechanism.
  • Protonation: The pyrazole ring (specifically C-4 or N) accepts a proton.

  • Elimination:

    
     is ejected to restore aromaticity.
    

This reaction is fastest when the molecule is in its zwitterionic form (protonated ring, deprotonated carboxylate) or fully protonated form under acidic workup conditions.

The Solution: Thermal Control & Basic Workup

Protocol 2: The "Cold Saponification"

  • Reagent: Use KOH (2 eq) in MeOH.

  • Temperature: Strictly Room Temperature (20–25 °C) . Do not heat.

  • Monitoring: Monitor by NMR, not just LCMS (LCMS acidic mobile phase can induce decarboxylation in the source, giving false negatives).

  • Workup: DO NOT acidify to pH 1. Acidify only to pH 4–5 (see Module 4) or isolate as the Lithium/Potassium salt directly.

Module 4: Isolation (The Amphoteric Trap)

The Problem

The reaction worked, but the extraction yield is 0%. Pyrazoles are amphoteric (can act as acid and base).

  • Basic pH (>9): Species is anionic (

    
    ). Water soluble.
    
  • Acidic pH (<2): Species is cationic (

    
    ). Water soluble.
    
  • Neutral pH (~3–5): Species is zwitterionic or neutral. Poor solubility (precipitates).

If you acidify to pH 1 (standard protocol), you protonate the pyrazole nitrogens, making the molecule a water-soluble salt (


). It will not extract into Ethyl Acetate.
The Solution: Isoelectric Point (pI) Targeting

Protocol 3: The "pI Precipitation"

  • Remove Solvent: Evaporate THF/MeOH before workup. Organic solvents increase the solubility of the acid in the aqueous phase.

  • Cool: Chill the aqueous residue to 0 °C.

  • Titrate: Slowly add 1M HCl while monitoring with a pH meter.

  • Target: Stop exactly at pH 3.5 – 4.0 .

    • Visual Cue: The solution often turns cloudy (precipitation) at the pI.

  • Harvest:

    • If Solid: Filter the precipitate.[2][3][4]

    • If No Solid:[1] Saturate the aqueous layer with NaCl (Salting out) and extract with 2-MeTHF or EtOAc/iPrOH (3:1) .

Why 2-MeTHF? 2-Methyltetrahydrofuran (2-MeTHF) has higher polarity than Ethyl Acetate and extracts polar carboxylic acids more efficiently from water, while remaining immiscible [4].

FAQ: Troubleshooting Specific Scenarios

Q: My product is water-soluble even at pH 4. How do I isolate it? A: Do not extract.

  • Neutralize the reaction mixture to pH 7 with dilute HCl.

  • Evaporate to dryness.

  • Triturate the solid residue with MeOH/DCM (1:9) . The product will dissolve; the inorganic salts (LiCl/NaCl) will not. Filter and evaporate.[2][3][4][5]

Q: I see the product on LCMS, but it decarboxylates during drying/evaporation. A: The decarboxylation is likely catalyzed by residual acid and heat.

  • Fix: Neutralize the extract with a phosphate buffer (pH 6) before evaporation.

  • Fix: Use a lyophilizer (freeze dryer) instead of a rotovap to remove water without heat.

Q: Can I use KTMS (Potassium Trimethylsilanolate)? A: Yes. KTMS in THF is a "water-free" hydroxide source. It is excellent for extremely sensitive esters where even traces of water cause side reactions. However, it is expensive and usually unnecessary if LiOH/THF is tried first.[1]

References

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Lithium cation acceleration effect).[6]

  • Theodorou, V., et al. (2018).[1] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[7] Arkivoc, vii, 308-319.[1][7] Link

  • Vertex Pharmaceuticals. (2014). "Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives." WO2014033164A1. Link

  • Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran: A Sustainable Solvent for Organic Synthesis." ChemSusChem, 5(8), 1369-1379. Link

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzyl-Pyrazole Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a cornerstone scaffold, integral to a multitude of pharmacologically active agents.[1] The fusion of a pyrazole core with a benzyl moiety and a carboxylic acid group gives rise to benzyl-pyrazole acids, a class of compounds with significant therapeutic potential. The precise structural characterization of these molecules is paramount, and mass spectrometry (MS) has emerged as an indispensable tool for this purpose. Understanding the fragmentation patterns of these molecules under various ionization conditions is not merely an academic exercise; it is fundamental to metabolite identification, impurity profiling, and quality control in pharmaceutical research.

This guide provides an in-depth, comparative analysis of the gas-phase fragmentation behavior of benzyl-pyrazole acids, primarily under electrospray ionization (ESI) conditions, which are most relevant for these polar, acidic molecules. We will dissect the fragmentation pathways, elucidate the chemical logic behind the formation of characteristic product ions, and offer a framework for distinguishing between structural isomers.

The Interplay of Three Moieties: A Complex Fragmentation Landscape

The fragmentation of benzyl-pyrazole acids is a fascinating interplay of three distinct chemical entities: the stable aromatic benzyl group, the heterocyclic pyrazole ring, and the charge-directing carboxylic acid. The observed product ions in a tandem mass spectrum (MS/MS) are the result of a competition between fragmentation pathways initiated at each of these sites. The preferred pathways are dictated by the relative stabilities of the resulting fragment ions and neutral losses.

Key Fragmentation-Directing Moieties:
  • Carboxylic Acid Group: In negative ion mode ESI, the deprotonated carboxylate is often the primary charge site. The most characteristic fragmentation is the loss of CO₂ (44 Da), a process that is highly favorable and often results in the base peak.[2] In positive ion mode, the protonated carboxylic acid can readily lose water (H₂O, 18 Da) or formic acid (HCOOH, 46 Da).[3]

  • Benzyl Group: The benzyl group is renowned for its ability to stabilize a positive charge. A hallmark of benzyl-containing compounds in positive ion mode is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[4][5] This highly stable aromatic cation is often a dominant peak in the spectrum and serves as a key diagnostic marker.

  • Pyrazole Ring: The pyrazole ring itself can undergo several characteristic cleavages. Common fragmentation pathways include the loss of a neutral hydrogen cyanide (HCN) molecule or cleavage of the N-N bond, leading to the loss of N₂.[6] The substituents on the pyrazole ring significantly influence which of these pathways is favored.[6]

Comparative Fragmentation of Isomeric Benzyl-Pyrazole Acids

The true power of mass spectrometry in structural elucidation lies in its ability to distinguish between isomers. For benzyl-pyrazole acids, the positional isomerism of the benzyl and carboxylic acid groups dramatically influences the resulting fragmentation patterns. Let's consider a few representative examples to illustrate these differences.

Case Study 1: Carboxylic Acid on the Pyrazole vs. the Benzyl Moiety

Consider two isomers: (1-benzyl-1H-pyrazol-4-yl)carboxylic acid and 4-((4-carboxyphenyl)methyl)-1H-pyrazole . While these molecules have the same elemental composition, their MS/MS spectra would be markedly different.

  • (1-benzyl-1H-pyrazol-4-yl)carboxylic acid: In negative ion mode ESI-MS/MS of the [M-H]⁻ ion, the dominant fragmentation would likely be the loss of CO₂ (44 Da) from the carboxylate group attached directly to the pyrazole ring. The resulting pyrazolyl anion would be relatively stable. In positive ion mode, after a potential loss of water from the protonated carboxylic acid, a prominent fragment at m/z 91 (tropylium ion) would be expected from the cleavage of the benzyl C-N bond.

  • 4-((4-carboxyphenyl)methyl)-1H-pyrazole: For this isomer, the fragmentation in negative ion mode would also be dominated by the loss of CO₂ from the benzoic acid moiety. However, the subsequent fragmentation of the resulting benzyl-pyrazole anion would differ from the first isomer. In positive ion mode, the formation of the tropylium ion (m/z 91) would be less likely as it would require cleavage of a C-C bond in the tolyl group. Instead, cleavage of the bond between the methylene bridge and the pyrazole ring would be more probable.

The following table summarizes the expected key fragment ions for these two isomers:

IsomerKey Fragmentation Pathways & Diagnostic Ions
(1-benzyl-1H-pyrazol-4-yl)carboxylic acid Negative Mode: [M-H-CO₂]⁻ as a major fragment. Positive Mode: Prominent m/z 91 (tropylium ion), [M+H-H₂O]⁺.
4-((4-carboxyphenyl)methyl)-1H-pyrazole Negative Mode: [M-H-CO₂]⁻ as a major fragment. Positive Mode: Cleavage of the methylene-pyrazole bond. Less intense or absent m/z 91.
Case Study 2: N-Benzyl vs. C-Benzyl Pyrazole Isomers

The point of attachment of the benzyl group to the pyrazole ring also has a profound effect on fragmentation. Let's compare (1-benzyl-1H-pyrazol-4-yl)carboxylic acid with a hypothetical (4-benzyl-1H-pyrazol-3-yl)carboxylic acid .

  • (1-benzyl-1H-pyrazol-4-yl)carboxylic acid (N-benzyl): As discussed, cleavage of the N-benzyl bond is facile, leading to a strong signal for the tropylium ion at m/z 91 in positive mode.

  • (4-benzyl-1H-pyrazol-3-yl)carboxylic acid (C-benzyl): In this case, the benzyl group is attached via a more stable C-C bond. Cleavage to form the tropylium ion would be less favorable. Instead, fragmentation of the pyrazole ring itself or cleavages involving the carboxylic acid would likely dominate the spectrum. For instance, after the initial loss of water or CO₂, the pyrazole ring could cleave.

The differing stability of the C-N versus C-C bond provides a clear diagnostic handle to differentiate these isomers.

Proposed Fragmentation Mechanisms

To visualize the chemical transformations occurring in the mass spectrometer, we can propose fragmentation mechanisms. The following diagrams, rendered in DOT language, illustrate the key fragmentation pathways for a representative N-benzyl pyrazole carboxylic acid in both positive and negative ion modes.

G cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) M_H [M+H]⁺ M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O Tropylium Tropylium Ion (m/z 91) M_H_H2O->Tropylium N-C bond cleavage Pyrazole_fragment Pyrazolyl cation fragment M_H_H2O->Pyrazole_fragment Ring fragmentation M_H_neg [M-H]⁻ M_H_CO2 [M-H-CO₂]⁻ M_H_neg->M_H_CO2 - CO₂ Further_fragment Further fragmentation M_H_CO2->Further_fragment

Caption: Proposed fragmentation pathways for a generic N-benzyl pyrazole carboxylic acid in positive and negative ESI modes.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible MS/MS data is crucial for confident structural elucidation. The following is a generalized, robust protocol for the analysis of benzyl-pyrazole acids using LC-MS/MS.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition. For ESI, ensure the final solution is free of non-volatile salts.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.

  • Gradient: A typical gradient would be 5-95% B over 10-15 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions

The following is a workflow for method development on a typical tandem mass spectrometer.

G Start Start: Infuse Analyte Solution Full_Scan Acquire Full Scan MS (e.g., m/z 100-500) Start->Full_Scan Identify_Precursor Identify [M+H]⁺ or [M-H]⁻ Full_Scan->Identify_Precursor Product_Ion_Scan Perform Product Ion Scan (MS/MS) on the precursor ion Identify_Precursor->Product_Ion_Scan Optimize_CE Optimize Collision Energy (CE) (e.g., ramp 10-40 eV) Product_Ion_Scan->Optimize_CE Final_Method Final MRM/SRM Method (for quantification) Optimize_CE->Final_Method

Caption: Experimental workflow for developing an MS/MS method for benzyl-pyrazole acids.

  • Ionization Mode: ESI, positive and negative.

  • Capillary Voltage: Typically 3-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: Optimize for your instrument (e.g., 600-800 L/hr).

  • Collision Gas: Argon.

  • Data Acquisition:

    • Full Scan: Initially, acquire a full scan spectrum to determine the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

    • Product Ion Scan (MS/MS): Perform a product ion scan on the isolated precursor ion to observe the fragment ions.

    • Collision Energy Optimization: Vary the collision energy to find the optimal setting that produces a rich fragmentation pattern with structurally significant ions.

Conclusion: A Logic-Based Approach to Structural Elucidation

The mass spectrometric fragmentation of benzyl-pyrazole acids is a predictable process governed by fundamental principles of chemical stability. By systematically evaluating the interplay between the carboxylic acid, benzyl, and pyrazole moieties, researchers can confidently elucidate the structures of these important pharmaceutical compounds. The key to differentiating isomers lies in identifying the unique fragmentation pathways that are dictated by the specific arrangement of these functional groups. This guide provides a foundational framework for this analysis, empowering scientists to leverage the full potential of mass spectrometry in their research and development endeavors.

References

  • Celecoxib and its regio-isomer different fragmentation pathways in negative ESI-MS. - ResearchGate. [Link]

  • Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2) - ResearchGate. [Link]

  • GCMS Section 6.12 - Whitman People. [Link]

  • Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC. [Link]

  • Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... - ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. [Link]

  • mass spectrometry: tropylium ion - YouTube. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Celecoxib - MassBank. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - NIH. [Link]

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... - ResearchGate. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • 6.2: Fragmentation - Chemistry LibreTexts. [Link]

  • Electrospray Ionization (ESI) Instructions - Rutgers-Newark Chemistry. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

Sources

The Impact of 5-Position Alkyl Substitution on the Biological Potency of Pyrazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its synthetic tractability and versatile bioisosteric properties have made it a cornerstone in the design of targeted therapies, particularly in oncology and inflammation.[3][4] A key determinant of the biological activity of pyrazole-based compounds is the nature of the substituents on the pyrazole ring. This guide provides an in-depth comparison of the biological potency of 5-propyl versus 5-methyl pyrazole analogs, supported by experimental data and established protocols. We will delve into the structure-activity relationships (SAR) that govern their efficacy, with a particular focus on their role as kinase inhibitors.

The Significance of the 5-Position in Pyrazole Bioactivity

The C5 position of the pyrazole ring is a critical locus for molecular interactions with biological targets. Substituents at this position can influence a compound's potency, selectivity, and pharmacokinetic properties by:

  • Steric Interactions: The size and shape of the substituent can either facilitate or hinder the binding of the molecule to the target protein's active site.

  • Hydrophobic Interactions: Alkyl groups, such as methyl and propyl, can engage in hydrophobic interactions with nonpolar residues in the binding pocket, thereby enhancing binding affinity.

  • Conformational Effects: The substituent at C5 can influence the overall conformation of the molecule, pre-organizing it for optimal binding.

The choice between a methyl and a propyl group at this position represents a strategic decision in lead optimization, balancing increased lipophilicity and potential for enhanced hydrophobic interactions against the risk of steric hindrance.

Comparative Analysis of Biological Potency: 5-Propyl vs. 5-Methyl Analogs

Case Study: JNK3 Inhibition

In the development of selective JNK3 inhibitors, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were synthesized and evaluated.[5] This study demonstrated that the nature of the alkyl group at the 3-position significantly influenced the inhibitory activity. While this study did not include a propyl analog, the trend observed with increasing alkyl chain length provides a strong basis for inference.

Compound ID3-Alkyl SubstituentJNK3 IC50 (µM)
7a Methyl0.635
7b Ethyl0.824
8a Cyanomethyl0.227
8b Cyanoethyl0.361
Table 1: Inhibitory activity of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives against JNK3. Data extracted from[5].

The data suggests that for this particular scaffold and target, a simple increase in the linear alkyl chain from methyl to ethyl resulted in a slight decrease in potency. However, the introduction of a polar cyano group on the alkyl substituent significantly enhanced potency, with the cyanomethyl analog 8a being the most potent. This highlights that the optimal substituent is not merely a matter of size, but also of its electronic properties and ability to form specific interactions within the binding site. Based on this trend, a 5-propyl analog might be expected to have similar or slightly lower potency than the 5-methyl analog, unless the additional carbons can access a new hydrophobic pocket without introducing steric clash.

Broader Context from Kinase Inhibition Studies

Numerous studies on pyrazole-based kinase inhibitors underscore the importance of the 5-position substituent. For instance, in a series of pyrazolobenzodiazepines identified as CDK2 inhibitors, the SAR revealed that substitutions on the pyrazole ring were critical for potency.[6] Similarly, in the development of pyrazole-based Aurora kinase inhibitors, the substitution pattern on the pyrazole core was a key determinant of activity and selectivity.[7] While these studies may not directly compare 5-propyl and 5-methyl groups, they consistently demonstrate that even minor modifications at this position can lead to significant changes in biological activity.

Experimental Protocols for Determining Biological Potency

To ensure the trustworthiness and reproducibility of biological potency data, standardized and well-validated experimental protocols are essential. The following is a detailed methodology for an in vitro kinase inhibition assay, a common method for evaluating the potency of pyrazole-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of a compound's IC50 value against a specific kinase.[8]

Objective: To measure the concentration of a test compound (e.g., a 5-propyl or 5-methyl pyrazole analog) required to inhibit 50% of the activity of a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Materials:

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (5-propyl and 5-methyl pyrazole analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_buffer Prepare Kinase Reaction Buffer prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Diluted Compounds to Assay Plate prep_compounds->add_compounds add_kinase_mix Add Kinase/Substrate/ATP Mixture to Initiate Reaction add_compounds->add_kinase_mix incubate_1 Incubate at Room Temperature add_kinase_mix->incubate_1 add_adp_glo Add ADP-Glo™ Reagent to Terminate Kinase Reaction and Deplete ATP incubate_1->add_adp_glo incubate_2 Incubate at Room Temperature add_adp_glo->incubate_2 add_kinase_detection Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence incubate_2->add_kinase_detection incubate_3 Incubate at Room Temperature add_kinase_detection->incubate_3 read_luminescence Read Luminescence using a Luminometer incubate_3->read_luminescence plot_data Plot Luminescence vs. Compound Concentration read_luminescence->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Workflow for in vitro kinase inhibition assay.

Procedure:

  • Preparation:

    • Prepare a kinase reaction buffer containing the target kinase, its specific substrate, and any necessary cofactors.

    • Perform serial dilutions of the 5-propyl and 5-methyl pyrazole analogs in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the diluted test compounds to the wells of a white, opaque 96-well plate. Include positive controls (kinase without inhibitor) and negative controls (no kinase).

    • Initiate the kinase reaction by adding a mixture of ATP and the kinase-specific substrate to each well.

    • Incubate the plate at room temperature for the optimized reaction time.

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to introduce luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Structure-Activity Relationship (SAR) Insights

The comparison of 5-propyl and 5-methyl pyrazole analogs provides a clear illustration of the principles of SAR.

SAR_Logic cluster_analogs Analogs cluster_properties Physicochemical Properties cluster_interactions Molecular Interactions cluster_outcome Biological Outcome Methyl 5-Methyl Analog Propyl 5-Propyl Analog Methyl->Propyl Increase Alkyl Chain Length Lipophilicity Increased Lipophilicity Propyl->Lipophilicity StericBulk Increased Steric Bulk Propyl->StericBulk Hydrophobic Enhanced Hydrophobic Interactions Lipophilicity->Hydrophobic StericClash Potential for Steric Clash StericBulk->StericClash Potency Biological Potency (IC50) Hydrophobic->Potency Increases (if favorable) StericClash->Potency Decreases

Caption: Logic diagram of SAR for 5-alkyl pyrazoles.

The transition from a methyl to a propyl group increases the lipophilicity and steric bulk of the substituent. The increased lipophilicity can lead to enhanced hydrophobic interactions with the target protein, potentially increasing potency. However, the increased steric bulk may also lead to a steric clash with residues in the binding pocket, which would decrease potency. The net effect on biological activity is therefore a delicate balance between these opposing factors and is highly dependent on the specific topology of the target's active site.

Conclusion

The substitution pattern on the pyrazole ring is a critical determinant of biological activity. The comparison of 5-propyl and 5-methyl pyrazole analogs highlights the intricate interplay between steric and hydrophobic effects in drug-target interactions. While a larger alkyl group like propyl can offer the advantage of increased hydrophobic interactions, this benefit can be negated by steric hindrance. The optimal choice of substituent is therefore target-dependent and must be determined empirically through rigorous biological testing. The experimental protocols outlined in this guide provide a robust framework for such evaluations, ensuring the generation of reliable and reproducible data to guide the process of drug discovery and development.

References

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E. E. D. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo [3, 4-d] pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808-6817. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (n.d.). SpringerLink. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(9), 888. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules, 27(3), 1039. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). Molecules, 24(18), 3291. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2022). Molecules, 27(19), 6298. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2022). RSC Medicinal Chemistry, 13(5), 586-592. [Link]

  • Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (2023). Journal of Drug Delivery and Therapeutics, 13(10), 1-10. [Link]

  • Supporting Information (SI) S1 Design, Synthesis, and Anticancer Evaluation of Novel Pyrazole and Different Heterocyclic Derivat. (n.d.). [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2022). Molecules, 27(19), 6298. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules, 21(11), 1473. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2023). International Journal for Multidisciplinary Research, 5(4). [Link]

  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(20), 5984-5987. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules, 27(15), 4938. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. (2022). Pharmaceuticals, 15(10), 1205. [Link]

  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. (2018). Chemical Biology & Drug Design, 91(6), 1113-1124. [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (2022). RSC Medicinal Chemistry, 13(6), 646-678. [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (2022). In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2023). Pharmaceuticals, 17(1), 1. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2023). Arabian Journal of Chemistry, 16(12), 105342. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.